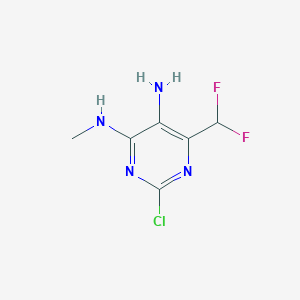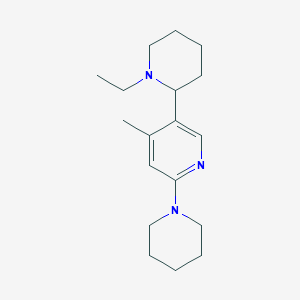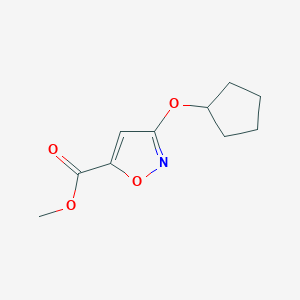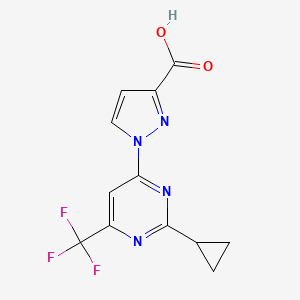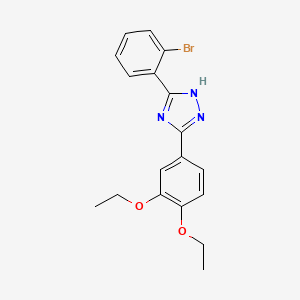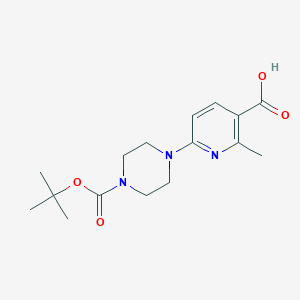
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group attached to the nicotinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable diamine with a carbonyl compound under controlled conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Nicotinic Acid Moiety: The nicotinic acid moiety is attached through a coupling reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid involves its interaction with molecular targets such as nicotinic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmitter release and cellular responses.
相似化合物的比较
Similar Compounds
1-Boc-piperazine: A similar compound with a piperazine ring and a tert-butoxycarbonyl group.
4-(tert-Butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate: Another compound with a piperazine ring and a tert-butoxycarbonyl group, but with different substituents.
Uniqueness
6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-methylnicotinic acid is unique due to the presence of the nicotinic acid moiety, which imparts specific chemical and biological properties
属性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC 名称 |
2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H23N3O4/c1-11-12(14(20)21)5-6-13(17-11)18-7-9-19(10-8-18)15(22)23-16(2,3)4/h5-6H,7-10H2,1-4H3,(H,20,21) |
InChI 键 |
NGJQKWWVKUKWLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)

![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)
